Acetanilide, N-(3-(diethylamino)propyl)-2',6'-dimethyl-2-phenyl-
Description
The compound Acetanilide, N-(3-(diethylamino)propyl)-2',6'-dimethyl-2-phenyl- is a structurally complex acetanilide derivative characterized by a diethylamino-propyl substituent on the acetanilide nitrogen and dimethylphenyl groups at the 2',6' positions of the aromatic ring. The diethylamino group enhances lipophilicity and pH sensitivity, which may influence solubility, bioavailability, and interaction with biological or polymeric systems .
Properties
CAS No. |
18109-55-2 |
|---|---|
Molecular Formula |
C23H32N2O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C23H32N2O/c1-5-24(6-2)16-11-17-25(23-19(3)12-10-13-20(23)4)22(26)18-21-14-8-7-9-15-21/h7-10,12-15H,5-6,11,16-18H2,1-4H3 |
InChI Key |
STOJUOWCDNPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- typically involves the reaction of acetanilide with diethylamine and a suitable propylating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact, adhering to industry standards and regulations.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetanilides. These products have various applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its biological activity, facilitating its binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(Dimethylamino)propyl]-2',6'-dimethyl-2-phenylacetanilide (SA 36)
SA 36 (CAS 18109-58-5) shares nearly identical structural features with the target compound, except for the substitution of a dimethylamino group instead of diethylamino. Key differences include:
- Lipophilicity: The diethylamino group increases hydrophobicity (predicted LogP ~3.5 vs.
- Synthesis: Both compounds likely undergo similar synthetic routes, such as nucleophilic substitution or amidation, but diethylamino derivatives may require longer reaction times due to steric hindrance .
- Applications : SA 36 is marketed as a chemical intermediate, while the target compound’s bulkier substituents may favor pharmaceutical or polymer applications .
Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
These agrochemicals (e.g., alachlor , pretilachlor ) share the acetamide backbone but feature chloro and alkoxy substituents critical for herbicidal activity. Comparisons include:
- Bioactivity: Chloroacetamides inhibit plant fatty acid elongation, whereas the target’s diethylamino group suggests divergent mechanisms, possibly targeting neurological or microbial systems .
- Solubility: Alachlor’s low water solubility (LogP 3.98) contrasts with the target’s moderate solubility in organic solvents, influenced by its aminoalkyl chain .
Poly(N-[3-(Diethylamino)propyl]methacrylamide)
This thermo- and pH-responsive polymer highlights the role of the diethylamino group in phase separation behavior.
- pH Sensitivity: The diethylamino group’s basicity enables pH-dependent solubility, analogous to the polymer’s lower critical solution temperature (LCST) reduction at higher pH .
- Aggregation: In aqueous solutions, diethylamino-propyl substituents may promote micelle formation or aggregation, similar to polymer behavior observed via light scattering .
Data Tables
Table 1: Structural Comparison of Acetanilide Derivatives
Table 2: Inferred Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | LogP (Predicted) | Key Properties |
|---|---|---|---|---|
| Target Compound | ~350 | Moderate in organics | 3.5 | pH-sensitive, lipophilic |
| SA 36 | ~322 | Similar to target | 3.0 | Less steric hindrance |
| Alachlor | 269.76 | Low in water | 3.98 | Herbicidal activity |
Biological Activity
Acetanilide, N-(3-(diethylamino)propyl)-2',6'-dimethyl-2-phenyl- (CAS 18109-55-2) is a synthetic organic compound that belongs to the class of acetanilides. This compound has garnered attention for its potential pharmacological properties, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, synthesis, and structural characteristics.
Chemical Structure and Properties
Acetanilide, N-(3-(diethylamino)propyl)-2',6'-dimethyl-2-phenyl- has a molecular formula of and a molecular weight of approximately 352.512 g/mol. Its structure features a diethylamino group linked to a propyl chain and a phenyl ring with two methyl substitutions at the 2' and 6' positions. This unique arrangement may enhance its biological interactions compared to simpler acetanilide derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N2O |
| Molecular Weight | 352.512 g/mol |
| CAS Number | 18109-55-2 |
| Chemical Class | Acetanilides |
Pharmacological Properties
Research indicates that acetanilide derivatives can exhibit analgesic (pain-relieving) and antipyretic (fever-reducing) effects, akin to traditional acetaminophen derivatives. The presence of the diethylamino group may enhance interactions with biological targets, potentially improving efficacy and bioavailability.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Prostaglandin Synthesis: Similar to other analgesics, it may inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.
- Interaction with Receptors: The diethylamino group could facilitate binding to various receptors involved in pain and inflammation pathways.
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations impact biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetanilide (parent compound) | C8H9NO | Basic structure without additional substitutions |
| N,N-Diethyl-m-toluamide | C12H17N | Contains diethylamine but lacks phenolic substitution |
| N-(3-Dimethylaminopropyl)-N'-phenylurea | C14H20N2O | Urea derivative with similar nitrogen functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
